2-Fluoro-4-(methylamino)benzonitrile
Overview
Description
2-Fluoro-4-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its diverse chemical reactions and properties that offer potential in various fields. While explicit research on this exact compound is limited, studies on closely related compounds provide insight into its chemical behavior and applications.
Synthesis Analysis
The synthesis of fluoro-substituted benzonitriles, including structures similar to 2-Fluoro-4-(methylamino)benzonitrile, often involves nucleophilic substitution reactions, fluorination techniques, or coupling reactions under palladium catalysis. A practical approach for the synthesis of related fluorobenzonitriles involves cross-coupling reactions that introduce fluorine atoms into the aromatic ring, enhancing the molecule's reactivity and biological activity (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of related fluoro-substituted benzonitriles has been characterized by X-ray crystallography, revealing the influence of fluorine atoms on the planarity and electronic distribution of the aromatic system. These structural insights are crucial for understanding the compound's interaction with biological targets (Deng et al., 2013).
Chemical Reactions and Properties
Fluoro-substituted benzonitriles participate in various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions, which are pivotal for synthesizing complex organic molecules. The presence of a fluoro group adjacent to the cyano and amino functionalities influences the reactivity and chemical properties, enabling selective transformations (Chen & Sorensen, 2018).
Physical Properties Analysis
The physical properties of fluoro-substituted benzonitriles, such as melting points, boiling points, and solubilities, are significantly influenced by the fluorine atoms. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science (Kelly & Schad, 1985).
Scientific Research Applications
Fluorinated Compounds in Supramolecular Chemistry
Fluorinated compounds like 2-Fluoro-4-(methylamino)benzonitrile play a pivotal role in supramolecular chemistry due to their unique properties. For instance, the introduction of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, making them highly valuable for various applications. This modification can lead to improved drug efficacy, altered pharmacokinetics, or enhanced material properties. The inclusion of fluorine can also affect molecular recognition processes, which are central to the design of supramolecular assemblies. These assemblies have applications ranging from the development of new materials to the creation of highly specific drug delivery systems. The interaction of fluorinated compounds with other molecules often leads to the formation of non-covalent bonds, such as hydrogen bonds, halogen bonds, and π-π interactions, which are stronger and more directional than those involving their non-fluorinated counterparts. This specificity and strength of interaction are crucial for the precise assembly of complex structures in supramolecular chemistry.
Fluorinated Liquid Crystals
Fluorinated compounds, including derivatives of 2-Fluoro-4-(methylamino)benzonitrile, are integral to the development of advanced liquid crystal (LC) materials. The incorporation of fluorine atoms into LC molecules can drastically impact their mesomorphic properties, including phase transition temperatures, dielectric anisotropy, and viscosity. These changes are beneficial for the optimization of LC displays, including those used in televisions, computer monitors, and smartphones. The high polarity and small size of the fluorine atom allow it to be introduced into various parts of the LC molecule without disrupting the liquid crystalline phase. This versatility enables the fine-tuning of LC materials' properties to meet specific application requirements, such as improved display contrast, lower power consumption, and broader temperature range operation.
Fluorescent Chemosensors
The structural features of fluorinated compounds, such as 2-Fluoro-4-(methylamino)benzonitrile, make them excellent candidates for the development of fluorescent chemosensors. These sensors can detect a wide range of analytes, including metal ions, anions, and biomolecules, with high selectivity and sensitivity. The fluorine atoms in these compounds often contribute to the fluorescence properties by influencing the electronic environment of the fluorescent moiety. This can lead to changes in the emission wavelength, intensity, or lifetime upon analyte binding, allowing for the quantitative detection of various substances. Such chemosensors find applications in environmental monitoring, clinical diagnostics, and biochemical research, providing essential tools for the detection of pollutants, disease biomarkers, and cellular metabolites.
Pharmacokinetics and Dynamics of Fluorinated Drugs
The study of the pharmacokinetics and dynamics of fluorinated compounds, including those related to 2-Fluoro-4-(methylamino)benzonitrile, is crucial for the development of new pharmaceuticals. Fluorination can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability, increased metabolic stability, and reduced toxicity. These modifications can result in more effective and safer therapeutic agents. Fluorinated compounds are particularly valuable in oncology, neurology, and antimicrobial therapy, where their enhanced properties can lead to better clinical outcomes. The systematic investigation of these compounds' pharmacokinetic and dynamic profiles is essential for optimizing their therapeutic potential and advancing personalized medicine.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-(methylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVUVVUCXTKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methylamino)benzonitrile |
Synthesis routes and methods
Procedure details
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